molecular formula C27H47ClN2 B1145524 Colestyramine CAS No. 11041-12-6

Colestyramine

Cat. No.: B1145524
CAS No.: 11041-12-6
M. Wt: 435.1 g/mol
InChI Key: POJQWPZVKOFVHS-UHFFFAOYSA-M
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Description

Cholestyramine is a bile acid sequestrant used primarily to lower cholesterol levels in the blood. It is a strong ion exchange resin that binds bile acids in the gastrointestinal tract, preventing their reabsorption. This process helps reduce cholesterol levels in the body. Cholestyramine is also used to treat pruritus associated with partial biliary obstruction and to manage diarrhea caused by bile acid malabsorption .

Scientific Research Applications

Cholestyramine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Colestyramine primarily targets bile acids in the gastrointestinal tract . Bile acids are crucial for the digestion and absorption of dietary fats in the intestines . They are also involved in cholesterol metabolism, acting as vehicles for the removal of excess cholesterol from the body .

Mode of Action

This compound is a bile acid sequestrant . It forms a resin that acts as a strong anion exchange resin . This allows it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract . The resulting complex is insoluble, preventing the reabsorption of bile acids .

Biochemical Pathways

The binding of this compound to bile acids disrupts the enterohepatic circulation of bile acids . Normally, a significant portion of bile acids secreted into the intestines is reabsorbed and returned to the liver . By forming an insoluble complex with bile acids, this compound prevents their reabsorption, leading to their excretion in the feces . This loss of bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the level of cholesterol in the body .

Pharmacokinetics

Its action is localized to the gut, where it binds to bile acids to form an insoluble complex . This complex is then excreted in the feces . The onset of its antilipemic response usually occurs within one month .

Result of Action

The primary result of this compound’s action is the reduction of elevated serum cholesterol levels in patients with primary hypercholesterolemia . By increasing the excretion of bile acids, more plasma cholesterol is converted to bile acids in the liver to normalize levels . This conversion of cholesterol into bile acids effectively lowers plasma cholesterol levels . Additionally, this compound is used for the relief of pruritus (itching) associated with partial biliary obstruction .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as gut motility, the presence of other medications, and the pH of the gut can potentially influence the efficacy of this compound .

Safety and Hazards

Colestyramine may cause serious side effects such as ongoing or worsening constipation, severe stomach pain, blood in your urine, black, bloody, or tarry stools, or easy bruising, unusual bleeding . It may also cause mild constipation, diarrhea, stomach pain, nausea, loss of appetite, bloating or gas, irritation of your tongue, or itching or irritation around your rectal area .

Future Directions

There is a need for more research on the glucose-lowering effect of bile acid sequestrants like Colestyramine . This could potentially evaluate their role as glucose-lowering agents in patients with type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholestyramine is synthesized by polymerizing styrene and divinylbenzene to form a copolymer. This copolymer is then chloromethylated and aminated to introduce quaternary ammonium groups, which are responsible for the ion exchange properties of cholestyramine .

Industrial Production Methods: In industrial settings, the production of cholestyramine involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting copolymer is then subjected to chloromethylation and amination processes under controlled conditions to ensure the desired ion exchange capacity and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain.
Record name CHOLESTYRAMINE
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Solubility

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether
Record name CHOLESTYRAMINE
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Mechanism of Action

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. Cholestyramine consists of a functional group, which is a quaternary ammonium group attached to an inert styrene-divinylbenzene copolymer, in the anion exchange resin., Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces.
Record name Cholestyramine
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Color/Form

White to buff-colored, fine powder

CAS No.

11041-12-6
Record name CHOLESTYRAMINE
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Record name Cholestyramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does colestyramine exert its effects within the body?

A1: this compound functions as a bile acid sequestrant. [] It operates by binding to bile acids in the intestinal lumen, forming an insoluble complex. [] This prevents their reabsorption and promotes their excretion in feces. [, ]

Q2: What are the downstream consequences of this compound's action on bile acids?

A2: By reducing bile acid reabsorption, this compound indirectly lowers serum cholesterol levels. [] This is because the liver compensates for the lost bile acids by increasing the conversion of cholesterol into new bile acids. [, ]

Q3: Beyond its cholesterol-lowering effect, how else does this compound impact the body?

A3: this compound demonstrates efficacy in treating bile acid diarrhea (BAD). [, ] Elevated bile acid levels in the colon contribute to diarrhea. [] this compound sequesters these excess bile acids, normalizing bowel movements. [, ]

Q4: What is the chemical nature of this compound?

A4: this compound is a styrene-divinylbenzene copolymer. [] It contains quaternary ammonium groups, giving it the properties of an anion exchange resin. [, ]

Q5: Is there information available regarding this compound's molecular formula or weight?

A5: Due to its polymeric nature, this compound does not possess a defined molecular formula or weight. []

Q6: Has this compound's performance been studied under various conditions?

A6: Research indicates that factors like pH can influence this compound's binding affinity for bile acids. [] Its interaction with phosphate, for instance, weakens as the pH becomes more basic. []

Q7: What applications leverage this compound's properties?

A7: this compound's ability to bind molecules within the gastrointestinal tract makes it suitable for addressing conditions like hypercholesterolemia and bile acid diarrhea. [, , ]

Q8: Does this compound exhibit any catalytic activity?

A8: this compound is primarily recognized for its binding properties rather than catalytic activity. [, ] Its action centers around sequestering bile acids, not catalyzing chemical reactions. [, ]

Q9: Have computational methods been employed to study this compound?

A9: While specific computational studies on this compound's structure might be limited due to its complexity, researchers have investigated the interaction of similar anion exchange resins with phosphate using computational techniques. []

Q10: What is known about this compound's stability under different conditions?

A11: While specific studies on this compound's stability might be limited in the provided research, anecdotal evidence suggests potential challenges. For instance, one study mentions patient reports of worsening diarrhea when switching to a "light" version of this compound containing aspartame. [] This highlights the need to consider formulation excipients and their potential impact on the drug's stability and effectiveness.

Q11: How is this compound absorbed, distributed, metabolized, and excreted by the body?

A12: this compound, being a non-absorbable resin, is not absorbed into the systemic circulation. [, ] It exerts its action locally within the intestinal lumen and is excreted unchanged in feces along with the bound bile acids. [, ]

Q12: What research supports this compound's effectiveness in treating hypercholesterolemia?

A13: Studies demonstrate that this compound effectively reduces cholesterol levels in patients with hypercholesterolemia. [, , ] For example, a study on patients with severe type II hyperlipoproteinemia showed a 22% mean decrease in cholesterol concentration with this compound treatment. []

Q13: Is there evidence from animal models supporting this compound's use in addressing metabolic dysfunction-associated steatotic liver disease (MASH)?

A14: A mouse model of MASH demonstrated that a combination therapy of this compound and elobixibat (a bile acid transporter inhibitor) was more effective in reducing serum lipid parameters, hepatic lipid levels, and fibrosis area compared to either drug alone. [] This suggests a potential role for this compound in managing MASH, although further research is needed.

Q14: What is the safety profile of this compound?

A17: While generally considered safe, this compound can cause gastrointestinal side effects such as constipation, bloating, nausea, and vomiting. [, , ]

Q15: Are there any biomarkers to predict this compound's efficacy in treating bile acid diarrhea?

A19: The 75Se-homocholic acid taurine (SeHCAT) test serves as a diagnostic tool for bile acid diarrhea (BAD). [, , , , , ] While not a predictor of this compound response per se, the severity of BAD, as determined by SeHCAT retention, shows a trend towards a decreased response with reduced severity. [, ]

Q16: How does this compound impact fibroblast growth factor 19 (FGF19)?

A21: Conventional bile acid sequestrants, like this compound, can suppress serum FGF19 levels and upregulate bile acid production. [] This is likely due to their interference with the enterohepatic circulation of bile acids, which are crucial for FGF19 regulation. []

Q17: What are the alternatives to this compound in treating conditions like BAD?

A22: Alternatives to this compound include other bile acid sequestrants such as colestipol and colesevelam. [, , , , ] Colesevelam, in particular, is highlighted for its better tolerability compared to this compound, with fewer gastrointestinal side effects. [, , ]

Q18: Is there any historical context for this compound's use in treating hyperlipidemia?

A23: this compound has been used for treating hypercholesterolemia since the 1980s, establishing its long-standing presence in managing this condition. []

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